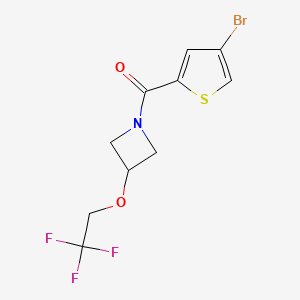

![molecular formula C17H18N4O3 B6425471 N-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]-2-oxo-2H-chromene-3-carboxamide CAS No. 2034266-94-7](/img/structure/B6425471.png)

N-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]-2-oxo-2H-chromene-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]-2-oxo-2H-chromene-3-carboxamide” is a compound that belongs to the class of 1,2,3-triazoles . Triazoles are five-membered heterocycles with three nitrogen atoms and two carbon atoms . They are known for their versatile biological activities and are readily capable of binding in the biological system with a variety of enzymes and receptors . They are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .

Synthesis Analysis

The synthesis of 1,2,3-triazole compounds often involves a Cu (I) catalyzed [3+2] dipolar cycloaddition . This reaction is between N-substituted (prop-2-yn-1-yl)amines and benzyl 2-azidoacetates . The triazoles are then thoroughly characterized using different spectral techniques .Molecular Structure Analysis

Triazoles exist in two tautomeric forms, i.e., 1,2,3-triazole and 1,2,4-triazole, depending on the position of the nitrogen atoms in the rings . The molecular structure of the compound can be analyzed using various spectral techniques, including 1H NMR, 13C NMR, and IR spectroscopy .Chemical Reactions Analysis

Triazoles have been synthesized via a three-component coupling reaction of unactivated terminal alkynes, allyl carbonate, and trimethylsiyl azide under Pd (0)-Cu (I) bimetallic catalysis . Other reactions include intermolecular cycloaddition of tosylhydrazones with nitriles to provide 4,5-diaryl-2H-1,2,3-triazoles .Physical And Chemical Properties Analysis

Triazoles are nitrogenous heterocyclic moieties with the molecular formula C2H3N3 . They demonstrate amphoteric properties and can behave as a weak base or a weak acid similar to phenol . The dipole moment of a tautomeric mixture in benzene at 25°C is 1.85 D .Aplicaciones Científicas De Investigación

Drug Discovery

1,2,3-triazoles have found broad applications in drug discovery . They are part of essential building blocks like amino acids, nucleotides, etc . Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market .

Organic Synthesis

1,2,3-triazoles are used in organic synthesis . They have high chemical stability and are usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .

Polymer Chemistry

In the field of polymer chemistry, 1,2,3-triazoles are used due to their high chemical stability .

Supramolecular Chemistry

1,2,3-triazoles are used in supramolecular chemistry . They have a strong dipole moment and hydrogen bonding ability .

Bioconjugation

1,2,3-triazoles are used in bioconjugation . They can bind to a variety of enzymes and receptors in the biological system .

Chemical Biology

In the field of chemical biology, 1,2,3-triazoles are used due to their ability to mimic an E or a Z amide bond .

Fluorescent Imaging

1,2,3-triazoles are used in fluorescent imaging . They have a strong dipole moment, which makes them useful in this field .

Materials Science

In materials science, 1,2,3-triazoles are used due to their high chemical stability and strong dipole moment .

Mecanismo De Acción

Direcciones Futuras

The future directions in the study of triazole compounds like “N-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]-2-oxo-2H-chromene-3-carboxamide” could involve the development of novel antimicrobial drugs to combat drug-resistant infections effectively . There is significant interest in 1,2,3-triazole among the scientific community due to its notable therapeutic importance .

Propiedades

IUPAC Name |

N-[3-methyl-1-(triazol-2-yl)butan-2-yl]-2-oxochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O3/c1-11(2)14(10-21-18-7-8-19-21)20-16(22)13-9-12-5-3-4-6-15(12)24-17(13)23/h3-9,11,14H,10H2,1-2H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUPVVJRYGDPDSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CN1N=CC=N1)NC(=O)C2=CC3=CC=CC=C3OC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]-2-oxo-2H-chromene-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-({[2,4'-bipyridine]-4-yl}methyl)furan-3-carboxamide](/img/structure/B6425392.png)

![N-(2-fluorophenyl)-1-[6-(1H-imidazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide](/img/structure/B6425394.png)

![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{3-[4-(5-methylpyrimidin-4-yl)piperazine-1-carbonyl]azetidin-1-yl}pyrimidine](/img/structure/B6425401.png)

![N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]furan-2-carboxamide](/img/structure/B6425409.png)

![3-phenyl-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]propan-1-one](/img/structure/B6425430.png)

![1-{4'-methyl-[1,1'-biphenyl]-4-carbonyl}-3-(2,2,2-trifluoroethoxy)azetidine](/img/structure/B6425438.png)

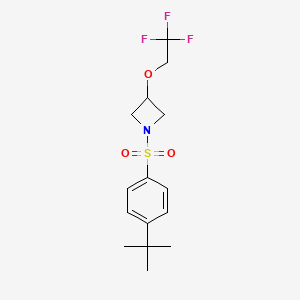

![1-(4-{[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]sulfonyl}phenyl)pyrrolidine-2,5-dione](/img/structure/B6425458.png)

![N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]thiophene-3-carboxamide](/img/structure/B6425461.png)

![N-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]-1,3-benzothiazole-2-carboxamide](/img/structure/B6425468.png)

![4-methyl-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}-1,2,3-thiadiazole-5-carboxamide](/img/structure/B6425474.png)

![N-{[5-(thiophen-2-yl)furan-2-yl]methyl}-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B6425480.png)

![N-({[2,2'-bifuran]-5-yl}methyl)-5-chloro-2-methoxybenzamide](/img/structure/B6425488.png)